Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
CAS No.: 944899-56-3
Cat. No.: VC2717283
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944899-56-3 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3 |
| Standard InChI Key | BWWVNTAOLMMBDZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NC=C1)CCl |
| Canonical SMILES | CCOC(=O)C1=NC(=NC=C1)CCl |
Introduction
Chemical Properties and Structure
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted with a chloromethyl group at the 2-position and an ethyl ester group at the 4-position. The compound exhibits unique chemical properties due to this specific structural arrangement.
Identification and Physical Properties
The compound possesses the following identifying characteristics:
| Property | Value |
|---|---|
| CAS Number | 944899-56-3 |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| SMILES Code | O=C(C1=NC(CCl)=NC=C1)OCC |
| MDL Number | MFCD10697345 |
The physical properties of the compound include its solid state at room temperature and specific reactivity patterns dictated by its functional groups .
Structural Features
The compound features three key functional components:
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A pyrimidine heterocyclic core (providing nitrogen atoms for potential hydrogen bonding)
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A chloromethyl group at the 2-position (providing a reactive site for nucleophilic substitution)
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An ethyl ester group at the 4-position (providing a site for hydrolysis or transesterification)
These structural elements contribute to its reactivity profile and potential applications in chemical synthesis.
Synthesis and Preparation
The synthesis of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate typically involves chlorination and carboxylation reactions of pyrimidine derivatives. These processes require careful control of reaction conditions to achieve high yields and purity.
Reaction Conditions
The synthesis typically requires:
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Controlled temperature conditions (often below 100°C)
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Appropriate solvents (commonly polar aprotic solvents)
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Catalysts for specific transformation steps
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Careful purification procedures to achieve high purity
Reaction conditions must be carefully monitored to prevent side reactions and maximize yield.
| Safety Parameter | Classification |
|---|---|
| Signal Word | Danger |
| Hazard Class | 8 |
| UN Number | 3261 |
| Packing Group | III |
| GHS Hazard Statements | H302, H315, H318, H335 |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
These classifications indicate potential for acute toxicity, skin irritation, serious eye damage, and respiratory tract irritation .
Comparison with Related Compounds
Several structurally related compounds share similarities with ethyl 2-(chloromethyl)pyrimidine-4-carboxylate but differ in important ways.
Structural Analogs
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate | 944902-40-3 | Positioning of functional groups (chloromethyl at 4-position, ester at 2-position) |
| Ethyl 2-chloropyrimidine-4-carboxylate | 1196152-00-7 | Direct chlorination on pyrimidine ring instead of chloromethyl group |
| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 | Methyl group at 4-position, chlorine directly on ring, ester at 5-position |
| Ethyl 2-(chloromethyl)thiazole-4-carboxylate | 842130-48-7 | Thiazole ring instead of pyrimidine ring |
These structural differences can significantly affect physical properties, reactivity patterns, and biological activities .
Functional Differences
The positioning of functional groups on the pyrimidine ring significantly affects:
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Electronic distribution within the molecule
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Hydrogen bonding capabilities
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Metabolic stability and pharmacokinetics
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Target binding specificity in biological systems
Such differences make each compound unique in its chemical behavior and potential applications .
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